molecular formula C15H15NO3 B11989742 N-(4-methoxyphenyl)-2-phenoxyacetamide

N-(4-methoxyphenyl)-2-phenoxyacetamide

Cat. No.: B11989742
M. Wt: 257.28 g/mol
InChI Key: LVSSYINVRUSJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a phenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-phenoxyacetamide typically involves the reaction of 4-methoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-2-phenoxyacetamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-phenoxyethylamine
  • 4-hydroxyphenyl-2-phenoxyacetamide
  • N-(4-methoxyphenyl)-2-phenoxypropionamide

Uniqueness

N-(4-methoxyphenyl)-2-phenoxyacetamide stands out due to its unique combination of a methoxy group and a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain reactions or biological assays .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C15H15NO3/c1-18-13-9-7-12(8-10-13)16-15(17)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)

InChI Key

LVSSYINVRUSJDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.